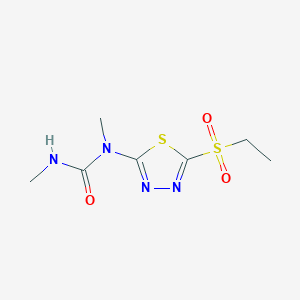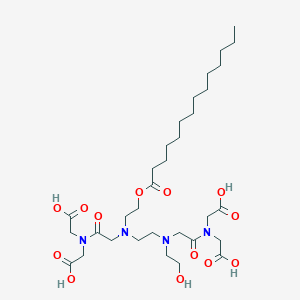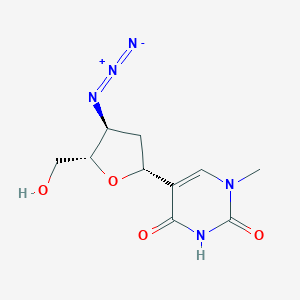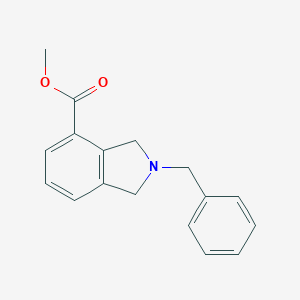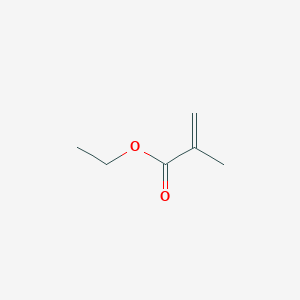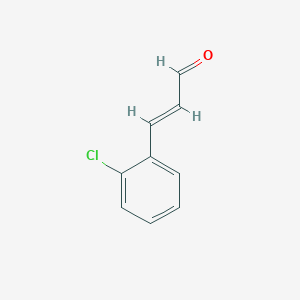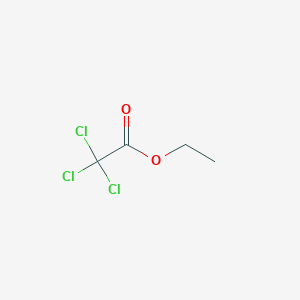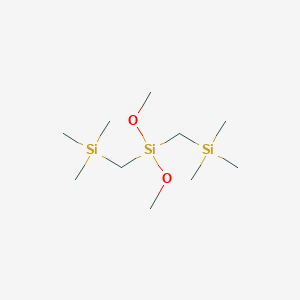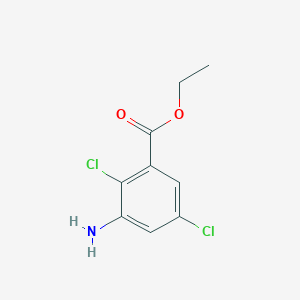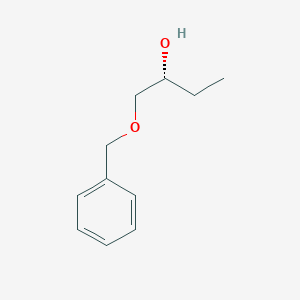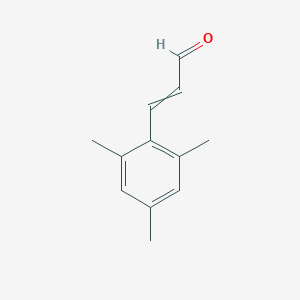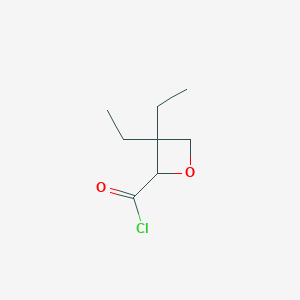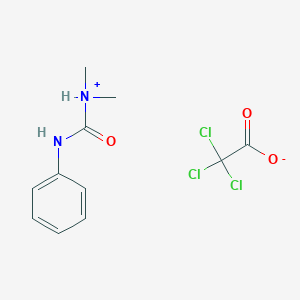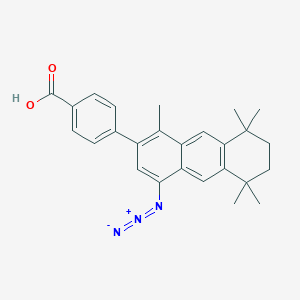
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid, commonly known as ATB or Anthraquinone-based Tetracarboxylic Acid, is a synthetic compound that has been used extensively in scientific research. It is a member of the anthraquinone family of compounds and is characterized by its unique structure, which contains an azide group and four carboxylic acid groups. ATB is a versatile compound that has been used in a wide range of applications, including bioconjugation, photodynamic therapy, and as a probe for protein-ligand interactions.
Mécanisme D'action
ATB works by binding to proteins and other biomolecules through its carboxylic acid groups. The azide group on the compound can be used to attach a variety of other molecules, including fluorescent probes and other small molecules, which can be used to study the interactions between the protein and ligand.
Effets Biochimiques Et Physiologiques
ATB has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. It has also been shown to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes, including the regulation of acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ATB is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of ATB is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on ATB. One area of interest is the development of new applications for the compound, particularly in the field of drug discovery and development. Another area of interest is the development of new synthetic methods for producing ATB and related compounds. Finally, there is also interest in understanding the mechanism of action of ATB in more detail, particularly with respect to its interactions with proteins and other biomolecules.
Méthodes De Synthèse
The synthesis of ATB is a multi-step process that involves the reaction of 4-bromo-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl with sodium azide in the presence of a copper catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid.
Applications De Recherche Scientifique
ATB has been used extensively in scientific research as a tool for investigating protein-ligand interactions. It has been shown to be an effective probe for studying the binding of small molecules to proteins and has been used in a variety of applications, including drug discovery and development. ATB has also been used in photodynamic therapy, where it is used to generate reactive oxygen species that can selectively kill cancer cells.
Propriétés
Numéro CAS |
131206-65-0 |
|---|---|
Nom du produit |
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid |
Formule moléculaire |
C26H27N3O2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-(4-azido-1,5,5,8,8-pentamethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C26H27N3O2/c1-15-18(16-6-8-17(9-7-16)24(30)31)14-23(28-29-27)20-13-22-21(12-19(15)20)25(2,3)10-11-26(22,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,30,31) |
Clé InChI |
HFGVINGJUDRCIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
SMILES canonique |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
Autres numéros CAS |
131206-65-0 |
Synonymes |
4-(4-azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid 4-ATTAB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
